The Chemical Identity of Lansoprazole Sulfide N-Oxide: A Guide to Structure, Synthesis, and Analysis
The Chemical Identity of Lansoprazole Sulfide N-Oxide: A Guide to Structure, Synthesis, and Analysis
An In-depth Technical Guide
Abstract
Lansoprazole, a cornerstone proton pump inhibitor (PPI), effectively suppresses gastric acid secretion by targeting the H+/K+ ATPase enzyme system.[1][2] The manufacturing and stability of this active pharmaceutical ingredient (API) necessitate a profound understanding and stringent control of related substances and impurities. This technical guide provides an in-depth exploration of Lansoprazole Sulfide N-Oxide, a significant process-related impurity. We will elucidate its chemical structure, differentiate it from the parent API and other related compounds, detail its synthetic origins, and present robust analytical methodologies for its detection and characterization. This document is intended for researchers, analytical scientists, and drug development professionals engaged in the quality control and lifecycle management of Lansoprazole.
The Imperative of Impurity Profiling in Lansoprazole
Lansoprazole is a prodrug that, in the acidic environment of parietal cells, converts to its active form, which then irreversibly binds to and inhibits the proton pump.[1] The therapeutic efficacy and safety of Lansoprazole are contingent upon the purity of the API. Process-related impurities, arising during synthesis, or degradation products that form during storage can potentially impact the drug's quality, stability, and safety profile.[3]
Regulatory bodies, under the guidance of the International Council for Harmonisation (ICH), mandate rigorous impurity profiling to ensure that any substance present in the final drug product besides the API is identified and controlled within acceptable limits. Lansoprazole Sulfide N-Oxide is one such impurity whose formation is linked to specific conditions within the synthetic process, making its characterization essential for process optimization and quality assurance.[3][4]
Structural Elucidation of Lansoprazole Sulfide N-Oxide
The identity of Lansoprazole Sulfide N-Oxide is defined by its unique molecular architecture, which features critical distinctions from Lansoprazole and its primary sulfide precursor.
2.1. Core Chemical Identifiers
A summary of the key chemical and physical properties for Lansoprazole Sulfide N-Oxide is presented below.
| Identifier | Value | Source |
| IUPAC Name | 2-[[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-2-yl]methylsulfanyl]-1H-benzimidazole | [5][6] |
| CAS Number | 163119-30-0 | [5][6][7][8][9][10] |
| Molecular Formula | C₁₆H₁₄F₃N₃O₂S | [5][7][8] |
| Molecular Weight | 369.36 g/mol | [6][7] |
| Canonical SMILES | CC1=C(C=C[O-])OCC(F)(F)F | [5][6] |
| InChIKey | LGJKGASGASPHLH-UHFFFAOYSA-N | [5] |
2.2. Comparative Structural Analysis
The structure of Lansoprazole Sulfide N-Oxide is best understood by comparing it to Lansoprazole and its immediate precursor, Lansoprazole Sulfide (also known as Lansoprazole EP Impurity C or USP Related Compound B).[11]
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The Benzimidazole Moiety: This core heterocyclic system is common to all three molecules.
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The Substituted Pyridine Moiety: This ring system is also present in all three compounds. The key difference lies in the oxidation state of the pyridine nitrogen. In Lansoprazole Sulfide N-Oxide, the nitrogen atom is oxidized to an N-oxide.
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The Bridging Group: This is the most critical point of differentiation.
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Lansoprazole: Features a sulfoxide (-SO-) bridge. This sulfoxide group is a chiral center.
-
Lansoprazole Sulfide: Features a sulfide (-S-) bridge.
-
Lansoprazole Sulfide N-Oxide: Also features a sulfide (-S-) bridge, but is distinguished by the N-oxide on the pyridine ring.
-
The following diagram illustrates these structural relationships.
Synthetic Pathways and Formation Mechanisms
Lansoprazole Sulfide N-Oxide is a process-related impurity, meaning its presence is a direct result of the synthetic route used to manufacture Lansoprazole.[12][13] Its formation is typically associated with the oxidation step where Lansoprazole Sulfide is converted to Lansoprazole.
The primary synthesis of Lansoprazole involves the condensation of 2-mercaptobenzimidazole with a substituted 2-(chloromethyl)pyridine derivative to form the key intermediate, Lansoprazole Sulfide.[13] This sulfide is then oxidized to the target sulfoxide, Lansoprazole. However, side reactions can occur, particularly under specific pH conditions.
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Over-oxidation: Can lead to the formation of Lansoprazole Sulfone (Lansoprazole EP Impurity B).[12]
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N-Oxidation: Acidic conditions (pH below 4) can promote the oxidation of the pyridine nitrogen, leading to the formation of N-oxide impurities.[4]
Two primary pathways can lead to the formation of Lansoprazole Sulfide N-Oxide:
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Pathway A (Precursor Oxidation): The pyridine-based starting material is N-oxidized before condensation with 2-mercaptobenzimidazole. This "N-oxide Lanso-chloro" intermediate then reacts to directly form Lansoprazole Sulfide N-Oxide.[13]
-
Pathway B (Intermediate Oxidation): The Lansoprazole Sulfide intermediate is formed first. During the subsequent oxidation step intended to create the sulfoxide, a portion of the sulfide undergoes N-oxidation on the pyridine ring instead of, or in addition to, S-oxidation.[4]
The diagram below illustrates these competing synthetic routes.
Expert Insight: The control of pH during the oxidation step is a critical process parameter. Maintaining a neutral to slightly basic pH is crucial to minimize the formation of N-oxide impurities while preventing the rapid formation of the sulfone impurity that can occur under more alkaline conditions.[4]
Analytical Characterization and Control
The detection, quantification, and characterization of Lansoprazole Sulfide N-Oxide require robust analytical methods. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for separation, while spectroscopic methods provide definitive structural confirmation.[14]
Protocol 4.1: Chromatographic Separation by HPLC
This protocol describes a representative reversed-phase HPLC method for the separation of Lansoprazole from its sulfide and sulfide N-oxide impurities.
Objective: To achieve baseline separation of Lansoprazole, Lansoprazole Sulfide, and Lansoprazole Sulfide N-Oxide.
Methodology:
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Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
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Rationale: The C18 stationary phase provides excellent hydrophobic retention and selectivity for the moderately polar analytes in the Lansoprazole family.
-
-
Mobile Phase A: 0.02 M Phosphate Buffer, pH adjusted to 7.0 with dilute sodium hydroxide.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 30% B
-
5-20 min: Linear gradient from 30% to 70% B
-
20-25 min: 70% B
-
25.1-30 min: Re-equilibration at 30% B
-
Rationale: A gradient is necessary to elute compounds with differing polarities. The less polar sulfide impurity will elute later than the more polar N-oxide and sulfoxide compounds.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 285 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.
Trustworthiness: This method's validity is confirmed by running a system suitability test using a resolution solution containing all three compounds. Peak resolution between all critical pairs must be >2.0. The method should be fully validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Protocol 4.2: Spectroscopic Confirmation
Definitive identification of the impurity peak corresponding to Lansoprazole Sulfide N-Oxide requires spectroscopic analysis, typically performed on an isolated reference standard.[9]
| Technique | Purpose & Expected Results |
| Mass Spectrometry (MS) | Molecular Weight Confirmation. Electrospray ionization (ESI) in positive mode is expected to show a prominent ion at m/z 370 [M+H]⁺, confirming the molecular weight of 369.36 Da.[9] |
| ¹H NMR Spectroscopy | Structural Elucidation. Key expected signals would include aromatic protons for the benzimidazole and pyridine rings, a singlet for the methyl group, a singlet for the methylene bridge, and a triplet/quartet pattern for the trifluoroethoxy group. The chemical shifts of the pyridine protons will be different from those in Lansoprazole Sulfide due to the deshielding effect of the N-oxide group.[9] |
| Infrared (IR) Spectroscopy | Functional Group Identification. Expected characteristic absorptions include N-H stretching (benzimidazole), C=N and C=C stretching (aromatic rings), and a strong N-O stretching band characteristic of the pyridine N-oxide moiety.[9] |
Conclusion
Lansoprazole Sulfide N-Oxide is a critical process-related impurity in the synthesis of Lansoprazole. Its chemical structure is distinguished by a sulfide bridge and an N-oxide group on the pyridine ring. Understanding its formation, primarily driven by the N-oxidation of precursors or intermediates under acidic conditions, is paramount for developing effective manufacturing control strategies. The implementation of validated analytical methods, such as the HPLC protocol detailed herein, combined with spectroscopic confirmation, ensures that this impurity can be reliably monitored and controlled, safeguarding the quality, safety, and efficacy of the final Lansoprazole drug product.
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